Technical Profile: 3-Chloro-4-(trifluoromethyl)phenylacetonitrile
Technical Profile: 3-Chloro-4-(trifluoromethyl)phenylacetonitrile
The following technical guide provides an in-depth analysis of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile , a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.
CAS Number: 1000530-58-4[1][2][3]
Executive Summary
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a specialized organofluorine intermediate used primarily in the synthesis of bioactive scaffolds.[3] Its structural core combines a lipophilic trifluoromethyl group (
This guide details the compound's physicochemical properties, synthetic routes, downstream reactivity, and safety protocols, designed for researchers optimizing lead compounds in oncology and metabolic disease programs.[3]
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The compound is a disubstituted phenylacetonitrile.[3] The presence of the electron-withdrawing trifluoromethyl and chlorine groups significantly alters the acidity of the
Table 1: Physicochemical Profile[3][4]
| Property | Value | Note |
| IUPAC Name | 2-[3-Chloro-4-(trifluoromethyl)phenyl]acetonitrile | |
| CAS Number | 1000530-58-4 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 219.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | May darken on storage |
| Boiling Point | ~110–115 °C at 10 mmHg | Estimated based on analogs |
| Refractive Index | ||
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water |
| LogP | ~3.2 | High lipophilicity |
| UN Number | UN 3276 | Nitriles, liquid, toxic, n.o.s.[2][4][5][6] |
Synthesis & Manufacturing
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile typically follows a nucleophilic substitution pathway starting from the corresponding toluene derivative.[3] This route is preferred for its scalability and the availability of precursors.[3]
Synthetic Pathway (The Benzyl Cyanide Route)
The industrial standard involves two key steps:[3]
-
Radical Halogenation: Conversion of 3-chloro-4-(trifluoromethyl)toluene to the benzyl halide (bromide or chloride).[3]
-
Cyanation: Displacement of the halide with a cyanide source (NaCN or KCN) under phase-transfer catalysis (PTC).[3]
Reaction Scheme Visualization[3]
Figure 1: Two-step synthesis from the toluene precursor via radical bromination and nucleophilic substitution.[3]
Critical Process Parameters[3]
-
Regioselectivity: In Step 1, radical bromination must be controlled to prevent gem-dibromination (formation of the benzal bromide), which leads to aldehyde byproducts upon hydrolysis.[3]
-
Safety (HCN): The cyanation step requires strict pH control (pH > 9) to prevent the liberation of hydrogen cyanide gas.[3]
-
Purification: The final nitrile is typically purified via vacuum distillation.[3] The boiling point difference between the nitrile and unreacted benzyl halide is sufficient for separation.[3]
Reactivity & Applications in Drug Design[3]
The 3-Chloro-4-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry.[3] The trifluoromethyl group prevents metabolic oxidation at the para-position, while the chlorine atom provides steric bulk and lipophilicity.[3]
Downstream Transformations
The nitrile group (
A. Hydrolysis (Acid/Amide Formation)[3]
-
Acid Hydrolysis: Refluxing in conc.[3]
or converts the nitrile to 3-Chloro-4-(trifluoromethyl)phenylacetic acid , a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs.[3] -
Partial Hydrolysis: Controlled hydrolysis yields the primary amide.[3]
B. Reduction (Amine Formation)[3]
-
Reduction with Lithium Aluminum Hydride (
) or catalytic hydrogenation ( ) yields the -phenethylamine .[3] This scaffold is fundamental to CNS-active agents and monoamine neurotransmitter analogs.[3]
C.
-Alkylation[3][7]
-
The
-protons are acidic ( in DMSO).[3] Deprotonation with bases like NaH or LiHMDS allows for alkylation, creating chiral centers critical for potency in receptor binding.[3]
Reactivity Flowchart[3]
Figure 2: Divergent synthesis pathways utilizing the nitrile handle.[3]
Experimental Protocol: Phase-Transfer Cyanation
Note: This protocol is a generalized adaptation of standard benzyl cyanide synthesis tailored for electron-deficient benzyl halides.[3]
Objective: Synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile from 3-Chloro-4-(trifluoromethyl)benzyl bromide.
-
Reagents:
-
Procedure:
-
Setup: In a well-ventilated fume hood equipped with a scrubber, dissolve NaCN in water.[3]
-
Addition: Add the toluene solution of the benzyl bromide and the TBAB catalyst.
-
Reaction: Heat the biphasic mixture to 60–80 °C with vigorous stirring (critical for phase transfer). Monitor by TLC or GC-MS until the starting bromide is consumed (~2–4 hours).[3]
-
Workup: Cool to room temperature. Separate layers. Wash the organic layer with water, then brine.[3]
-
Destruction of Excess Cyanide: Treat the aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.[3]
-
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via Kugelrohr distillation or silica gel chromatography (Hexanes/EtOAc gradient).
-
Safety & Handling (SDS Summary)
Hazard Class: 6.1 (Toxic Substances) UN Number: 3276 (Nitriles, liquid, toxic, n.o.s.)[3]
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled.[3] Nitriles can metabolize to release cyanide ions in the body.[3]
-
Skin/Eye: Causes severe skin irritation and eye damage.[3]
-
PPE Requirements:
Emergency Protocol: In case of exposure, administer 100% oxygen.[3] If cyanide poisoning is suspected and the patient is conscious, specific antidotes (e.g., hydroxocobalamin) should be administered by medical professionals immediately.[3]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57364531, 3-Chloro-4-(trifluoromethyl)phenylacetonitrile.[2][3] Retrieved from [Link][3]
-
Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[3] XXII. Catalytic alkylation of phenylacetonitrile in aqueous medium. Tetrahedron Letters.[3] (Foundational reference for PTC alkylation of phenylacetonitriles).
- Organic Syntheses.General Procedures for Nitrile Synthesis via Phase Transfer Catalysis. (Methodological basis for the described protocol).
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- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
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